
AZ3451
Overview
Description
AZ3451 is a potent protease-activated receptor 2 (PAR2) antagonist with an IC50 of 23 nM, selectively targeting PAR2 over other PAR subtypes (e.g., PAR1 and PAR4) . It binds to a remote allosteric site outside the helical bundle of PAR2, preventing structural rearrangements required for receptor activation and downstream signaling . Preclinical studies demonstrate its efficacy in mitigating osteoarthritis (OA) progression by suppressing IL-1β-induced inflammation, cartilage degradation, and chondrocyte apoptosis via activation of autophagy and inhibition of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways . In vivo, intra-articular this compound injections reduced cartilage erosion and apoptosis in rat OA models, as evidenced by improved OARSI scores and reduced MMP13/Cleaved Caspase-3 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ3451 involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of the Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.
Cyclization: Formation of the benzodioxole ring through cyclization reactions.
Final Coupling: Coupling of the benzimidazole core with a cyanophenyl group and a cyclohexylethyl group to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the bromine-substituted aromatic ring.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions
Major Products:
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of de-brominated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
Osteoarthritis Treatment
Overview : AZ3451 has been extensively studied for its effects on osteoarthritis, a degenerative joint disease characterized by inflammation, cartilage degradation, and pain.
Key Findings :
- Inhibition of Inflammation : this compound significantly reduces the expression of inflammatory cytokines and catabolic genes in chondrocytes stimulated with interleukin-1 beta (IL-1β) .
- Protection Against Cartilage Degradation : In vitro studies demonstrated that this compound prevents the degradation of cartilage matrix components like collagen II and aggrecan .
- Autophagy Activation : this compound promotes autophagy in chondrocytes, which is essential for its anti-apoptotic effects. This was evidenced by increased expression of autophagy markers following treatment with this compound .
Cellular Senescence
This compound has shown potential in reducing cellular senescence in chondrocytes. The compound decreases the levels of p16INK4A proteins and SA-β-gal staining, which are markers associated with cellular aging . This suggests that this compound may not only alleviate symptoms but also address underlying cellular aging processes.
In Vivo Studies
In animal models, specifically rat models of OA, intra-articular injections of this compound have been shown to ameliorate cartilage degradation and improve histological outcomes compared to untreated controls . The OARSI score indicated significant improvements in cartilage integrity following treatment with this compound.
Case Study 1: In Vitro Effects on Chondrocytes
A study investigated the effects of this compound on chondrocytes subjected to IL-1β stimulation. The results indicated that this compound reduced apoptosis rates and protected against mitochondrial membrane potential loss. Additionally, it inhibited the upregulation of pro-apoptotic factors such as cleaved caspase 3 .
Parameter | Control (IL-1β) | This compound Treatment |
---|---|---|
Apoptosis Rate | High | Significantly Reduced |
Collagen II Degradation | Increased | Decreased |
Autophagy Marker Levels | Low | Increased |
Case Study 2: In Vivo Rat Model
In a controlled study using a rat model for post-traumatic osteoarthritis (PTOA), rats receiving intra-articular injections of this compound exhibited less cartilage erosion and maintained higher levels of proteoglycans compared to untreated controls. Histological assessments confirmed these findings .
Group | Cartilage Erosion Score | Proteoglycan Content |
---|---|---|
PTOA Control | High | Low |
This compound Treated | Low | High |
Mechanism of Action
AZ3451 exerts its effects by binding to a remote allosteric site on the protease-activated receptor-2, preventing the receptor’s activation and subsequent signal transduction. This binding inhibits the structural rearrangements required for receptor activation, thereby blocking the downstream signaling pathways involved in inflammation and other cellular responses .
Comparison with Similar Compounds
PAR2 Antagonists
AZ3451 vs. AZ8838
Key Findings :
- In vitro, this compound combined with P38/MAPK or PI3K inhibitors (e.g., SB203580, LY294002) synergistically enhances cartilage protection .
This compound vs. AC-55541 (PAR2 Agonist)
Key Insight : this compound’s antagonism contrasts with AC-55541’s agonism, highlighting PAR2’s dual role in inflammation regulation.
Structural and Functional Comparisons
Binding Sites and Receptor Interactions
- This compound : Engages residues Y210⁴·⁶¹, F154³·³¹, and W199⁴·⁵⁰ via hydrogen bonds and π-π interactions at the allosteric site .
- AZ8838 : Binds near the extracellular surface, interacting with TM2 and TM7 residues .
Efficacy in Signaling Pathway Modulation
Data Tables
Table 1. PAR2 Modulators: Key Properties
Compound | Type | IC50/EC50 (nM) | Binding Site | In Vivo OA Efficacy |
---|---|---|---|---|
This compound | Antagonist | 23 (PAR2) | Allosteric | Yes |
AZ8838 | Antagonist | Not reported | Orthosteric | No |
AC-55541 | Agonist | 200–1000 | Orthosteric | No |
Table 2. Pathway Modulation by this compound vs. Competitors
Pathway | This compound Effect | AZ8838 Effect |
---|---|---|
P38/MAPK | Inhibits phosphorylation | Unknown |
NF-κB | Blocks nuclear translocation | Unknown |
Autophagy | Activates via mTOR suppression | Not reported |
Biological Activity
AZ3451 is a potent negative allosteric modulator of the protease-activated receptor 2 (PAR2), which plays a significant role in various inflammatory and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
This compound binds to a remote allosteric site on PAR2, distinct from the orthosteric binding site typically occupied by agonists. This binding inhibits PAR2 signaling pathways, which are implicated in inflammation, pain, and tissue remodeling. The compound has been shown to exhibit high affinity for PAR2, with an IC50 value of approximately 23 nM .
Key Findings on Mechanistic Action:
- Inhibition of Cytokine Production : this compound significantly reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) in endothelial cells exposed to oxidized low-density lipoprotein (ox-LDL) .
- Regulation of MMPs : It attenuates the expression and production of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in extracellular matrix remodeling and inflammation .
- Nuclear Factor-kappa B (NF-κB) Pathway : this compound mitigates ox-LDL-induced activation of NF-κB, thereby reducing inflammatory responses .
Case Study: Chondrocytes
In a study focusing on osteoarthritis, this compound was found to inhibit IL-1β-induced inflammatory responses in chondrocytes. The treatment led to:
- Decreased Expression of Catabolic Genes : this compound reduced the expression levels of genes associated with cartilage degradation, such as MMP13 and ADAMTS5 .
- Enhanced Autophagy : The compound promoted autophagy processes, evidenced by increased expression of autophagy markers (Atg5, Atg7) and improved autophagosome formation .
- Reduced Apoptosis : Flow cytometric analysis indicated that this compound significantly decreased apoptosis rates in chondrocytes stimulated with IL-1β .
Animal Models
This compound has been tested in rat models for its efficacy in mitigating osteoarthritis progression. Key findings include:
- Histological Improvements : Intra-articular injection of this compound resulted in less cartilage damage and improved proteoglycan content compared to control groups .
- OARSI Scoring : The Osteoarthritis Research Society International (OARSI) score indicated significant alleviation of osteoarthritis symptoms with this compound treatment .
Comparative Biological Activity
The following table summarizes the biological activities observed with this compound across different studies:
Study Focus | Biological Activity | Effect Observed |
---|---|---|
Endothelial Dysfunction | Inhibition of pro-inflammatory cytokines | Reduced IL-6, TNF-α, IL-8 |
Chondrocyte Inflammation | Inhibition of catabolic gene expression | Decreased MMP13, ADAMTS5 |
Autophagy Regulation | Promotion of autophagy processes | Increased Atg5, Beclin1 levels |
Apoptosis Prevention | Decreased apoptotic cell death | Lowered cleaved caspase 3 levels |
Osteoarthritis Progression | Histological protection against cartilage erosion | Improved OARSI scores |
Q & A
Basic Research Questions
Q. What experimental approaches validate AZ3451 as a PAR2 antagonist, and how is its potency quantified?
this compound's antagonistic activity against PAR2 is quantified using calcium release inhibition assays, yielding an IC50 of 23 nM . Methodologically, researchers employ cell lines transfected with PAR2 (e.g., HEK293) and measure intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fluo-4) upon PAR2 activation by agonists like 2f-LIGRLO-NH2. This compound pre-treatment dose-dependently inhibits this response, with potency validated through sigmoidal curve fitting . Structural studies (e.g., X-ray crystallography) further confirm its binding to PAR2's allosteric site .
Q. How does this compound’s allosteric binding mechanism differ from orthosteric PAR2 inhibitors?
Unlike orthosteric ligands that compete with endogenous agonists (e.g., trypsin) at the receptor’s active site, this compound binds to a remote allosteric site between transmembrane helices 2 and 3. This stabilizes PAR2 in an inactive conformation, preventing structural rearrangements (e.g., TM3 rotation) required for G-protein coupling and downstream signaling . SPR studies show this mechanism reduces agonist residence time and inhibits ERK1/2 phosphorylation, a hallmark of PAR2 activation .
Q. What in vitro models are recommended for studying this compound’s anti-inflammatory effects?
Primary human endothelial cells or intestinal epithelial models (e.g., Caco-2 monolayers) are optimal. For example, this compound (1–10 µM) reduces PAR2-induced pro-inflammatory cytokine secretion (TNF-α, IL-6) and preserves tight junction proteins (ZO-1, occludin) in LPS- or pathogen-challenged cells . qPCR and Western blotting are critical for quantifying mRNA/protein expression changes .
Advanced Research Questions
Q. How does this compound modulate PAR2 signaling in vivo, and what preclinical models demonstrate efficacy?
In murine models of Trichinella spiralis infection, this compound (10 mg/kg, intraperitoneal) reduces intestinal larval burden by 36% and adult worms by 47% via dual mechanisms:
- PAR2 inhibition : Downregulates PAR2 expression (17.9% reduction) and ERK1/2 phosphorylation (48.4% reduction), restoring tight junction integrity .
- Anti-inflammatory action : Suppresses TNF-α and IL-1β (pro-inflammatory) while elevating IL-4 and IL-10 (anti-inflammatory) . Table: Key in vivo outcomes of this compound in T. spiralis infection
Parameter | Reduction (%) | P-value | Reference |
---|---|---|---|
Intestinal IIL burden | 36.02 | <0.0001 | |
Adult worm burden | 47.01 | <0.0001 | |
p-ERK1/2 levels | 48.37 | <0.05 |
Q. How to resolve contradictory data on this compound’s pro-inflammatory vs. anti-inflammatory effects?
reports this compound increasing pro-inflammatory markers (TNF-α, IL-6) in retinal endothelial cells, contrasting with anti-inflammatory outcomes in intestinal models . This discrepancy may stem from:
- Cell-type specificity : PAR2 signaling varies between endothelial and epithelial cells due to differences in co-receptors (e.g., β-arrestin vs. G-protein bias).
- Experimental context : In hyperuricemia models, this compound reduces renal inflammation by normalizing phospholipid metabolism (e.g., elevating LPC 22:6), suggesting tissue-specific regulatory pathways . Researchers should validate findings across multiple models and include pathway-specific inhibitors (e.g., ERK1/2 inhibitor PD98059) to isolate mechanisms .
Q. What strategies optimize this compound’s pharmacokinetics for CNS penetration in neuroinflammatory studies?
Despite its efficacy in peripheral tissues, this compound’s high molecular weight (571.46 g/mol) and polarity limit blood-brain barrier (BBB) penetration. Methodological improvements include:
- Prodrug design : Esterification of the bromine moiety to enhance lipophilicity.
- Nanocarrier systems : Liposomal encapsulation improves CNS bioavailability in rodent stroke models, as shown in analogous PAR2 antagonists .
- Co-administration with BBB modulators : Transient osmotic disruption or P-glycoprotein inhibitors (e.g., cyclosporine A) .
Q. Methodological Considerations
Q. How to design experiments analyzing this compound’s allosteric effects on PAR2 dimerization?
- BRET/FRET assays : Tag PAR2 monomers with luciferase (e.g., NanoLuc) and fluorescent proteins (e.g., GFP) to monitor dimerization dynamics in live cells. This compound reduces BRET signals by 30% vs. controls, indicating disrupted receptor oligomerization .
- Cryo-EM : Resolve this compound-bound PAR2 structures to identify conformational changes in dimer interfaces .
Q. What combinatorial therapies enhance this compound’s therapeutic potential?
Synergy with ERK1/2 inhibitors (e.g., PD98059) amplifies anti-parasitic and anti-inflammatory effects. In T. spiralis models, this compound + PD98059 reduces adult worm burden by 64.6% (vs. 47% for this compound alone) and Bax/Bcl2 apoptosis ratio by 73% . Dose-response matrices and Chou-Talalay analysis (CompuSyn software) quantify synergism (CI <1) .
Q. Data Contradiction Analysis
Q. Why does this compound increase ICAM-1 and MMP9 in retinal cells despite PAR2 antagonism?
In diabetic retinopathy models ( ), this compound upregulates ICAM-1/MMP9 via off-target interactions (e.g., cross-reactivity with PAR1 at high concentrations). Confirm specificity via:
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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